molecular formula C8H9BrN2O2 B8027440 2-Amino-3-bromo-6-methoxy-benzamide

2-Amino-3-bromo-6-methoxy-benzamide

Cat. No.: B8027440
M. Wt: 245.07 g/mol
InChI Key: DFLQXDDXQAAOGW-UHFFFAOYSA-N
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Description

2-Amino-3-bromo-6-methoxy-benzamide is an organic compound with a molecular formula of C8H9BrN2O2. This compound is characterized by the presence of an amino group, a bromine atom, and a methoxy group attached to a benzamide core. It is a derivative of benzamide, which is known for its diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-bromo-6-methoxy-benzamide typically involves the bromination of 2-Amino-6-methoxybenzamide. The reaction is carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions often include maintaining a low temperature to control the reactivity of bromine and prevent over-bromination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-bromo-6-methoxy-benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted benzamides with various functional groups.

    Oxidation: Formation of nitrobenzamides.

    Reduction: Formation of aminobenzamides.

Scientific Research Applications

2-Amino-3-bromo-6-methoxy-benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Amino-3-bromo-6-methoxy-benzamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular signaling and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-bromo-6-methoxy-benzamide is unique due to the presence of both bromine and methoxy groups, which confer distinct reactivity and biological activity.

Properties

IUPAC Name

2-amino-3-bromo-6-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2/c1-13-5-3-2-4(9)7(10)6(5)8(11)12/h2-3H,10H2,1H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFLQXDDXQAAOGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Br)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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